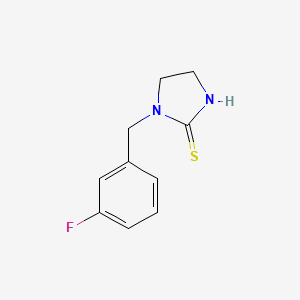

1-(3-Fluorobenzyl)imidazolidine-2-thione

Description

Historical Trajectory and Contemporary Relevance of Imidazolidine-2-thiones in Heterocyclic Chemistry

The exploration of imidazolidine-2-thiones dates back to early studies in heterocyclic chemistry. Initially, research focused on the synthesis and basic reactivity of the core structure. Over the decades, the field has evolved significantly, with contemporary research highlighting the utility of these compounds in various domains. Substituted imidazolidine-2-thiones are recognized for their diverse biological activities, including antimicrobial, antifungal, and anti-HIV properties. scialert.netnih.gov This has cemented their relevance in medicinal chemistry and drug discovery. Furthermore, they serve as valuable intermediates and chiral auxiliaries in asymmetric synthesis, underscoring their continued importance in modern organic chemistry. nih.gov

Structural Features and Topological Significance of the Imidazolidine-2-thione Moiety for Chemical Inquiry

The imidazolidine-2-thione moiety possesses distinct structural and electronic characteristics that make it a subject of profound chemical interest. The five-membered ring is non-planar, and its conformation can be influenced by the nature of the substituents on the nitrogen atoms. The thiourea (B124793) functional group within the ring is a key feature, with the thione (C=S) bond exhibiting tautomerism, although the thione form is generally more stable. scialert.net

The presence of two nitrogen atoms and a sulfur atom provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The topological arrangement of these heteroatoms also imparts specific electronic properties, influencing the molecule's ability to participate in hydrogen bonding and coordinate with metal ions. These structural attributes are crucial for the molecular recognition and biological activity observed in many imidazolidine-2-thione derivatives.

Overview of Advanced Research Paradigms and Unexplored Domains Pertaining to N-Substituted Imidazolidine-2-thiones

Advanced research paradigms include the development of novel synthetic methodologies to access functionalized imidazolidine-2-thiones with high efficiency and stereoselectivity. rsc.org Computational studies are increasingly being employed to understand the structure-activity relationships and to predict the properties of new derivatives. nih.gov While much progress has been made, there remain unexplored domains, such as the systematic investigation of the impact of specific substitutions, like the fluorine atom in the 3-position of the benzyl (B1604629) group in 1-(3-Fluorobenzyl)imidazolidine-2-thione, on the compound's crystal packing, spectroscopic characteristics, and potential applications. The synthesis and characterization of metal complexes of such ligands also represent a promising area for future research. scialert.net

While specific experimental data for this compound is not extensively available in the reviewed literature, its chemical properties can be inferred from the well-established chemistry of N-substituted imidazolidine-2-thiones. The synthetic route would likely involve the reaction of N-(3-fluorobenzyl)ethylenediamine with a thiocarbonyl transfer reagent, a common method for constructing the imidazolidine-2-thione ring.

The presence of the 3-fluorobenzyl group is expected to influence the compound's lipophilicity and electronic distribution. The fluorine atom, being highly electronegative, can engage in hydrogen bonding and other non-covalent interactions, which could be significant in a biological context or in the solid-state structure of the molecule.

Below is a table summarizing the key structural features of the imidazolidine-2-thione scaffold:

| Feature | Description |

| Core Structure | Five-membered heterocyclic ring containing two nitrogen atoms and a thiocarbonyl group. |

| Functional Group | Cyclic thiourea. |

| Tautomerism | Exists predominantly in the thione form (C=S) rather than the thiol form (C-SH). scialert.net |

| Conformation | Non-planar ring, with the conformation influenced by N-substituents. |

| Reactivity | Amenable to substitution at the nitrogen atoms and can participate in complexation with metals. |

Further research focused specifically on this compound is necessary to fully elucidate its unique chemical and physical properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2S |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazolidine-2-thione |

InChI |

InChI=1S/C10H11FN2S/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) |

InChI Key |

NNDSASCFEHXSQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=S)N1)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts for Imidazolidine 2 Thione Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy of 1-(3-Fluorobenzyl)imidazolidine-2-thione would be expected to reveal distinct signals for each unique proton in the molecule. The protons on the imidazolidine (B613845) ring typically appear as multiplets due to spin-spin coupling. Specifically, the methylene (B1212753) protons (-CH₂-CH₂-) of the ethylenediamine (B42938) backbone would likely resonate as two distinct signals, reflecting their different chemical environments relative to the bulky 3-fluorobenzyl group and the thiocarbonyl group. The benzylic protons (-N-CH₂-Ar) would present as a singlet, while the aromatic protons of the 3-fluorobenzyl group would exhibit a complex splitting pattern in the aromatic region of the spectrum, influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature for this class of compounds is the signal for the thiocarbonyl carbon (C=S) of the imidazolidine-2-thione ring, which is expected to appear significantly downfield (around 180-190 ppm) due to its deshielded nature. researchgate.net The carbons of the imidazolidine ring's ethylenediamine backbone would resonate at approximately 45-55 ppm. The benzylic carbon and the aromatic carbons of the 3-fluorobenzyl group would also show characteristic signals, with their precise chemical shifts influenced by the electron-withdrawing fluorine atom. Carbon-fluorine coupling would also be observable for the aromatic carbons.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would establish the coupling relationships between adjacent protons, for instance, within the imidazolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connection of the 3-fluorobenzyl group to the nitrogen atom of the imidazolidine ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This table is illustrative, based on data for related N-substituted imidazolidine-2-thione derivatives.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | N/A | ~185 |

| Imidazolidine (-CH₂-N) | ~3.6 - 4.2 (m) | ~45 - 55 |

| Benzyl (B1604629) (-N-CH₂-Ar) | ~4.8 - 5.2 (s) | ~50 - 60 |

| Aromatic (Ar-H/C) | ~6.9 - 7.4 (m) | ~114 - 164 (with C-F coupling) |

Vibrational Spectroscopic Analysis: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups, providing a molecular fingerprint that is invaluable for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A prominent band associated with the C=S (thione) stretching vibration is typically observed in the region of 1250-1050 cm⁻¹. The N-H stretching vibration, if present in a tautomeric thiol form, would appear as a broad band around 3400-3100 cm⁻¹, though the thione form is generally dominant in the solid state. researchgate.net Other key absorptions would include C-N stretching vibrations from the imidazolidine ring and the benzyl linkage, aromatic C-H and C=C stretching bands from the fluorobenzyl group, and aliphatic C-H stretching from the imidazolidine and benzyl methylene groups. The C-F stretching vibration would also give rise to a strong band, typically in the 1350-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which is a strong absorber in the IR, also tends to give a distinct signal in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the 3-fluorobenzyl group, often produce strong and sharp Raman bands, which are useful for confirming the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for Imidazolidine-2-thione Derivatives Note: This table is illustrative, based on data for imidazolidine-2-thione and related structures.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | FT-IR | 3200 - 3100 |

| Aromatic C-H Stretch | FT-IR/Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | FT-IR/Raman | 3000 - 2850 |

| C=S Stretch (Thione) | FT-IR/Raman | 1250 - 1050 |

| C-N Stretch | FT-IR | 1350 - 1250 |

| C-F Stretch | FT-IR | 1350 - 1000 |

| Aromatic C=C Stretch | FT-IR/Raman | 1600 - 1450 |

Single Crystal X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interaction Mapping

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. For imidazolidine-2-thione derivatives, this analysis can confirm the conformation of the five-membered ring and the orientation of the benzyl substituent.

In the closely related compound, 1,3-dibenzylimidazolidine-2-thione, the five-membered imidazolidine ring adopts a twisted or half-chair conformation. nih.govresearchgate.net A similar conformation would be expected for this compound. The analysis also maps intermolecular interactions that stabilize the crystal lattice. For substituted imidazolidine-2-thiones, hydrogen bonds involving the N-H protons and the thione sulfur atom are common, as are π-π stacking interactions between aromatic rings of adjacent molecules. nih.gov For the 3-fluorobenzyl derivative, additional weak interactions such as C-H···F or C-H···π contacts could also play a role in the crystal packing.

Table 3: Illustrative Crystallographic Parameters for a Related Imidazolidine-2-thione Derivative (1,3-Dibenzylimidazolidine-2-thione) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8492 (8) |

| b (Å) | 10.2284 (5) |

| c (Å) | 10.1314 (6) |

| β (°) | 107.131 (6) |

| Volume (ų) | 1470.53 (14) |

| Z (Molecules per unit cell) | 4 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition.

For this compound, the mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. The isotopic pattern of this peak would be consistent with the presence of one sulfur atom.

Furthermore, analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides valuable structural information. A characteristic fragmentation pathway for this molecule would be the cleavage of the benzylic C-N bond. This would result in the formation of a stable 3-fluorobenzyl cation (m/z = 109) or radical, which would likely be observed as a prominent peak in the spectrum. Other fragments corresponding to the imidazolidine-2-thione ring could also be identified, helping to piece together the molecular structure and confirm the identity of the compound.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Description | Expected m/z |

| [C₁₀H₁₁FN₂S]⁺ | Molecular Ion [M]⁺ | 210.06 |

| [C₁₀H₁₂FN₂S]⁺ | Protonated Molecule [M+H]⁺ | 211.07 |

| [C₇H₆F]⁺ | 3-Fluorobenzyl cation | 109.04 |

| [C₃H₅N₂S]⁺ | Imidazolidine-2-thione fragment | 101.02 |

Computational and Theoretical Investigations of Imidazolidine 2 Thione Systems

Density Functional Theory (DFT) for Electronic Structure Calculations and Optimized Geometries

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. By using functionals such as B3LYP or M062X with basis sets like 6-311+G(d,p), researchers can accurately calculate geometric parameters including bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com

For 1-(3-Fluorobenzyl)imidazolidine-2-thione, DFT calculations would reveal the precise spatial orientation of the 3-fluorobenzyl group relative to the imidazolidine-2-thione core. The imidazolidine (B613845) ring itself is not planar and typically adopts a twisted or envelope conformation. The calculations provide foundational data for all other computational analyses.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar molecular structures. Actual values would require specific calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=S (Thione) | ~1.68 Å |

| Bond Length | N-C (Thiourea) | ~1.38 Å |

| Bond Length | C-F (Aromatic) | ~1.35 Å |

| Bond Angle | N-C-N (Thiourea) | ~110° |

| Bond Angle | C-S-N | Not Applicable (C=S) |

| Dihedral Angle | C-N-CH₂-C(Aryl) | ~85° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy gap also corresponds to the electronic transitions that can be observed via UV-Visible spectroscopy. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the π-system of the fluorophenyl ring. The LUMO is likely distributed over the thiourea (B124793) (N-C=S-N) part of the imidazolidine ring. researchgate.net The introduction of substituents on the aromatic ring can tune these energy levels. rsc.org

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are hypothetical, presented in electron volts (eV), to illustrate typical computational outputs.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 eV | Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| LUMO | -1.10 eV | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 5.15 eV | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. wolfram.com The MEP is color-coded: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would show the most negative potential (deep red) concentrated around the sulfur atom of the thione group, confirming it as the primary site for electrophilic attack or coordination to metals. walisongo.ac.id Regions of positive potential (blue) would be located around the hydrogen atoms of the imidazolidine and benzyl (B1604629) rings. The electronegative fluorine atom on the benzyl ring would create a complex potential distribution in its vicinity, influencing intermolecular interactions like halogen bonding. researchgate.net

Conformational Analysis and Tautomeric Equilibria (e.g., Thione-Thiol Tautomerism)

Molecules with thioamide functionalities, such as imidazolidine-2-thione, can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). This equilibrium is known as thione-thiol tautomerism. researchgate.net Computational chemistry allows for the calculation of the relative energies of these tautomers and the energy barrier of the transition state connecting them. nih.gov

For imidazolidine-2-thione and related systems, quantum chemical studies consistently show that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase. nih.govscispace.com The energy difference can be substantial, often favoring the thione form by several kcal/mol. This indicates that under normal conditions, this compound will exist predominantly in its thione form. Conformational analysis would also investigate the rotation around the N-CH₂ bond, determining the most stable orientation of the fluorobenzyl substituent relative to the heterocyclic ring.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD is particularly useful for understanding the conformational flexibility of a molecule and the explicit effects of a solvent. nih.gov

An MD simulation of this compound in a solvent like water would track the trajectory of every atom in the system over nanoseconds. researchgate.net This would reveal how the molecule flexes and rotates, how its conformation changes in response to thermal motion, and how water molecules arrange themselves around the solute to form a hydration shell. nih.gov Such simulations are crucial for understanding how the molecule behaves in a biological environment, providing insights into its solubility and its ability to cross biological membranes. karazin.ua

In Silico ADMET Profiling and Drug-Likeness Predictions (Theoretical Methodologies)

In the early stages of drug discovery, it is critical to assess the pharmacokinetic properties of a lead compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models provide a rapid and cost-effective way to evaluate these properties. nih.govresearchgate.net These models use the molecular structure to calculate descriptors that correlate with various pharmacokinetic parameters.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. nih.gov Computational tools can predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes like the Cytochrome P450 family. nih.gov

Table 3: Representative In Silico ADMET Profile for this compound Note: This table presents a hypothetical profile generated by ADMET prediction software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 224.28 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.35 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Aqueous Solubility (LogS) | -2.8 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

Molecular Docking Studies for Elucidating Ligand-Target Recognition Mechanisms (Focus on Interaction Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. najah.edu It is an essential tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov The imidazolidine-2-thione scaffold has been explored as a potential inhibitor for various biological targets, including enzymes like topoisomerase II. nih.gov

In a docking study, this compound would be placed into the binding pocket of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, typically reported as a docking score in kcal/mol. mdpi.com The analysis focuses on the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds—that stabilize the ligand-protein complex. This information is crucial for optimizing the ligand to improve its potency and selectivity.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Target Note: This is an illustrative example of docking results.

| Parameter | Value/Description |

|---|---|

| Protein Target | VEGFR-2 Kinase (Example) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interactions | Hydrogen Bond: Sulfur atom of thione with backbone NH of Cys919. |

| Pi-Pi Stacking: Fluorobenzyl ring with side chain of Phe1047. | |

| Hydrophobic Interaction: Imidazolidine ring with Val848 and Leu840. | |

| Halogen Bond: Fluorine atom with backbone carbonyl of Asp1046. |

Mechanistic Insights into in Vitro Biological Activities of Imidazolidine 2 Thione Analogues

Enzyme Inhibition Kinetics and Mechanistic Pathways from In Vitro Assays

Imidazolidine-2-thione analogues have been identified as potent inhibitors of several key enzymes implicated in various diseases. In vitro assays have been crucial in elucidating their inhibition kinetics and mechanistic pathways.

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. nih.govplos.org Overproduction of uric acid can lead to hyperuricemia and gout. nih.govplos.org Studies on structurally related thiazolidine-2-thione derivatives have provided a model for understanding the XO inhibitory potential of imidazolidine-2-thiones. For instance, certain thiazolidine-2-thione derivatives have demonstrated significant XO inhibitory activity, with some compounds being more potent than the standard drug, allopurinol. nih.govplos.org Enzyme inhibition kinetic analyses revealed that potent analogues act as mixed-type inhibitors. nih.govplos.orgresearchgate.net Molecular docking simulations suggest that this inhibition is achieved through interactions with key residues in the enzyme's active site, such as forming hydrogen bonds with amino acids like Glu263 and Ser347. nih.govresearchgate.net

EGFR and VEGFR-2 Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial protein kinases involved in cancer cell proliferation, angiogenesis, and metastasis. researchgate.net Consequently, they are prime targets for anticancer drug development. researchgate.net A series of imidazolidine-2-thione derivatives have shown promising inhibitory activity against these kinases. researchgate.netnih.govbohrium.com Certain 2-thioxoimidazolidin-4-one derivatives, for example, have been identified as potent dual inhibitors of both EGFR and VEGFR-2. researchgate.netscispace.com This dual inhibition is a key mechanism behind their cytotoxic effects on cancer cell lines like MCF-7. researchgate.netnih.govbohrium.com

Other Enzyme Inhibition: The inhibitory scope of this class of compounds extends to other enzymes.

Topoisomerase II: Some imidazole-2-thione analogues act as dual DNA intercalators and topoisomerase II inhibitors, an enzyme essential for managing DNA topology during cell replication. nih.gov This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis in cancer cells. nih.gov

Cholinesterases: Certain 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and shown to be highly active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov The inhibitory activity of some of these compounds was found to be significantly higher than that of the standard drug rivastigmine. nih.gov

Table 1: In Vitro Enzyme Inhibition by Imidazolidine-2-thione Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Inhibition Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiazolidine-2-thione derivative | Xanthine Oxidase | Mixed-type | 3.56 µmol/L | nih.govplos.orgresearchgate.net |

| Imidazolidine-2-thione derivative | VEGFR-2 | - | 3.26 µM (MCF-7) | nih.govbohrium.com |

| Imidazole-2-thione derivative | Topoisomerase II | - | 0.34 µM | nih.gov |

| Imidazolidine-2,4,5-trione derivative | Butyrylcholinesterase | - | 1.66 µmol/L | nih.gov |

| Imidazo[2,1-b]thiazole analogue | EGFR | - | 1.81 µM (MCF-7) | nih.gov |

Antimicrobial Activity: Mechanistic Hypotheses Derived from In Vitro Studies

Derivatives of imidazolidine-2-thione have demonstrated notable antimicrobial and antifungal activities. scialert.net In vitro studies have led to several mechanistic hypotheses to explain these properties.

Antibacterial Mechanisms: A primary proposed mechanism for antibacterial action is the disruption of bacterial cell wall synthesis. Studies on analogous thiazolidin-4-ones suggest the inhibition of MurB, a flavoprotein enzyme essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com By inhibiting this crucial pathway, the compounds compromise the structural integrity of the bacterium, leading to cell death.

Antifungal Mechanisms: The antifungal activity of these analogues is thought to involve multiple mechanisms:

Enzyme Inhibition: Inhibition of fungal-specific enzymes is another key pathway. Docking studies suggest that these compounds may target 14α-lanosterol demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com

Biofilm Inhibition: Many fungi, such as Candida albicans, form biofilms that contribute to their pathogenicity and drug resistance. mdpi.com Some heterocyclic compounds have been shown to effectively inhibit the formation of these biofilms and disrupt preformed ones, suggesting a valuable mechanism for overcoming fungal resistance. mdpi.com

Antiproliferative Activity: Cellular Mechanism Exploration in In Vitro Cancer Cell Lines

The antiproliferative effects of imidazolidine-2-thione analogues against various cancer cell lines are well-documented, with in vitro studies pointing to two primary cellular mechanisms: the induction of apoptosis and the modulation of the cell cycle. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Imidazolidine-2-thione derivatives have been shown to be effective inducers of apoptosis in cancer cell lines such as MCF-7, HepG-2, and HCT-116. nih.govbohrium.comnih.govnih.gov This process is often mediated by:

Caspase Activation: Potent analogues upregulate the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic pathway. researchgate.netnih.govbohrium.com

Modulation of Apoptotic Proteins: Some derivatives induce apoptosis by increasing the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl2. researchgate.net

DNA Damage: As noted earlier, some analogues can intercalate with DNA and inhibit topoisomerase II, leading to DNA fragmentation, a hallmark of apoptosis. nih.govbohrium.comnih.gov

Cell Cycle Modulation: Cancer is characterized by uncontrolled cell division. Many imidazolidine-2-thione analogues exert their antiproliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from progressing through division. nih.gov Depending on the specific analogue and cancer cell line, arrest can occur at different phases:

G0/G1 Phase: Several derivatives cause cell cycle arrest at the G0/G1 checkpoint, preventing the initiation of DNA synthesis. nih.govbohrium.comnih.gov

S Phase: Other compounds have been observed to arrest cells during the S phase, interfering with DNA replication. nih.govnih.gov

G2/M Phase: Some related heterocyclic compounds cause an accumulation of cells in the G2/M phase, preventing entry into mitosis. nih.govscite.ai

Table 2: Cell Cycle Arrest Induced by Imidazolidine-2-thione Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cancer Cell Line | Arrest Phase | Reference |

|---|---|---|---|

| Imidazolidine-2-thione derivative | MCF-7 (Breast) | G0/G1 | nih.govbohrium.com |

| 2-Thioxoimidazolidine derivative | HepG-2 (Liver) | G0/G1 | nih.gov |

| Imidazole-2-thione derivative | MCF-7 (Breast) | S Phase | nih.gov |

| 2-Thioxoimidazolidine derivative | HCT-116 (Colon) | S Phase | nih.gov |

| Imidazo[2,1-b]thiazole analogue | Hela (Cervical) | G2/M | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Pathways from In Vitro Experimental Models

While less extensively studied than their other biological activities, some imidazolidine-2-thione analogues and related heterocyclic compounds possess antioxidant properties. These properties are typically evaluated through in vitro models that measure the compound's ability to scavenge free radicals.

The primary mechanism is believed to be radical scavenging, where the compound donates an electron or a hydrogen atom to neutralize reactive oxygen species (ROS). Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to quantify this activity. mdpi.com Studies on structurally similar thiazolidinone derivatives suggest that the antioxidant capacity is influenced by the substituents on the molecule. mdpi.com For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, can enhance radical scavenging activity, likely through a single electron transfer (SET) mechanism. mdpi.com The thione (C=S) group within the imidazolidine-2-thione core is also hypothesized to play a role in this antioxidant activity.

Investigation of Receptor Agonism/Antagonism Mechanisms at the Molecular Level (In Vitro)

Beyond direct enzyme inhibition, imidazolidine-2-thione analogues may interact with other cellular receptors to modulate biological pathways. In vitro studies have begun to explore these interactions. One notable target is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Molecular docking and cell-based assays have shown that certain 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives can exhibit an inhibitory effect against the Nrf2 receptor. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. By modulating the Nrf2 pathway, these compounds can influence the cellular response to oxidative stress, which has implications for both cancer and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of imidazolidine-2-thione analogues. By systematically modifying the substituents on the core heterocyclic ring, researchers can identify key structural features required for specific biological activities.

For Enzyme Inhibition: In the case of XO inhibition by related thiazolidine-2-thiones, studies have revealed that a phenyl-sulfonamide group is indispensable for high inhibitory activity. nih.govplos.orgresearchgate.net

For Antiproliferative Activity: SAR studies on N,N'-diacylated imidazolidine-2-thiones demonstrated that introducing specific acyl groups, such as 3,5-dichlorobenzoyl, 2-furoyl, or 2-thenoyl, resulted in potent activity against a broad range of human cancer cell lines, including leukemia, melanoma, and breast cancer. nih.gov

For Antimicrobial Activity: For related thiazolidin-4-ones, a combination of a nitro group on one phenyl ring and a chloro-substitution on an attached benzothiazole (B30560) moiety was found to be the most favorable for potent antibacterial and antifungal effects. mdpi.com

These studies highlight that modifications at various positions of the imidazolidine-2-thione scaffold, particularly substitutions on any attached aryl rings, are critical for tuning the biological activity profile of these compounds.

Applications of Imidazolidine 2 Thione Derivatives in Organic Synthesis and Chemical Biology

Utilization as Chiral Auxiliaries and Catalytic Templates in Asymmetric Synthesis

Imidazolidine-2-thione derivatives are recognized for their role as chiral auxiliaries in asymmetric synthesis. nih.govscialert.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org This strategy is fundamental to producing enantiomerically pure compounds, which is critical in medicinal chemistry.

The rigid, cyclic structure of the imidazolidine-2-thione core, when appropriately substituted with chiral groups, can effectively control the facial selectivity of reactions on a prochiral substrate attached to the auxiliary. nih.gov For instance, imidazolidine-2-thiones are employed as both chiral auxiliaries and ligands for asymmetric catalysis. nih.govscialert.netresearchgate.net While specific examples detailing the performance of 1-(3-Fluorobenzyl)imidazolidine-2-thione are not prevalent, related heterocyclic thiones, such as N-propionyl-1,3-thiazolidine-2-thione, have been used to generate specific aldol (B89426) adducts by guiding the approach of reagents. scielo.org.mx The underlying principle involves the auxiliary creating a sterically hindered environment that favors one reaction pathway over another, leading to a high diastereomeric or enantiomeric excess of the desired product.

Role as Organocatalysts in Diverse Organic Transformations

The imidazolidine (B613845) framework is a cornerstone of modern organocatalysis, most famously represented by MacMillan's imidazolidinone catalysts. nih.govbeilstein-journals.org These catalysts operate through the formation of transient iminium or enamine intermediates with substrates, activating them toward a variety of asymmetric transformations. While the primary research has focused on imidazolidin-4-ones, the related imidazolidine-2-thione scaffold also possesses catalytic potential.

The catalytic activity of these structures stems from their ability to act as Lewis bases. In the case of this compound, the nitrogen atoms of the imidazolidine ring can participate in catalytic cycles. For example, alkaline earth metal bis(amide) complexes have been used as pre-catalysts for the synthesis of functionalized imidazolidine-2-thiones themselves, proceeding through cascade reactions under mild conditions. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) can promote domino reactions to synthesize functionalized 5-hydroxy-imidazolidine-2-thione derivatives. researchgate.netrsc.org These examples highlight the inherent reactivity of the imidazolidine-2-thione scaffold and its utility in facilitating complex organic transformations.

Development as Chemical Probes for Unraveling Biological Pathways (In Vitro Investigations)

Imidazolidine-2-thione derivatives are a valuable scaffold in medicinal chemistry and have been developed as chemical probes to investigate various biological pathways in vitro. scialert.net The core structure is present in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-HIV, antifungal, and anticancer properties. nih.govscialert.netnih.gov

In vitro studies using these compounds help to elucidate their mechanism of action and identify potential therapeutic targets. For example, novel imidazole-2-thiones linked to acenaphtylenone have been synthesized and evaluated as dual DNA intercalators and topoisomerase II inhibitors. nih.gov In one study, specific derivatives were tested for their antiproliferative activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. nih.gov The most active compounds were found to be 1.5 to 3 times more active than the standard drug doxorubicin (B1662922) against the MCF-7 cell line. nih.gov

Another study investigated a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives for their anticancer effects on HepG-2 and HCT-116 cell lines. nih.govresearchgate.net The results indicated that the most active compounds induced apoptosis and caused cell cycle arrest, suggesting they could be valuable lead molecules for developing new anticancer agents. nih.govresearchgate.net Similarly, other research has focused on synthesizing 2-thioxo-4-imidazolidinone derivatives and evaluating their in vitro antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. researchgate.net

These investigations demonstrate the utility of imidazolidine-2-thione derivatives as chemical tools to probe the complex biological pathways associated with cancer and infectious diseases. The 3-fluorobenzyl substituent in this compound could influence factors like cell permeability and target binding affinity, making it a candidate for similar biological screenings.

| Derivative Class | Cell Line(s) | Observed In Vitro Effect | Reference |

| Imidazole-2-thiones linked to acenaphtylenone | MCF-7, HepG2, HCT-116 | Potent DNA intercalation; antiproliferative activity | nih.gov |

| 3-Substituted-4-oxo-imidazolidin-2-(1H)-thiones | HepG-2, HCT-116 | Antiproliferative activity; induction of apoptosis and cell cycle arrest | nih.govresearchgate.net |

| N-substituted 2-thioxo-4-imidazolidinones | S. aureus, P. aeruginosa, C. albicans, A. niger | Antibacterial and antifungal activity | researchgate.net |

Ligand Design for Metal Complexation and Exploration of Coordination Chemistry

The imidazolidine-2-thione scaffold is an effective ligand for the complexation of various metal ions, a property attributed to the presence of the soft sulfur donor atom in the thiourea (B124793) moiety. researchgate.netwikipedia.org These derivatives readily form stable complexes with a range of metals, including zinc, copper, silver, gold, palladium, and platinum. nih.govresearchgate.netresearchgate.net The coordination typically occurs through the exocyclic sulfur atom, which acts as a Lewis base. researchgate.net

The resulting metal complexes often exhibit distinct chemical properties and biological activities compared to the free ligands. For example, zinc halide complexes with various N-substituted imidazolidine-2-thione derivatives have been synthesized and characterized. researchgate.nettandfonline.com X-ray crystallography studies of dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) and dichlorobis(1-propylimidazolidine-2-thione-S)-zinc(II) revealed a distorted tetrahedral geometry around the zinc center, with coordination occurring through the sulfur atom. researchgate.nettandfonline.com

The coordination chemistry of these ligands is diverse. Depending on the metal, co-ligands, and stoichiometry, various structures can be formed, from simple mononuclear complexes to complex coordination polymers. researchgate.net The 1-(3-Fluorobenzyl) substituent can influence the electronic properties of the sulfur donor and the steric environment around the metal center, thereby affecting the stability and geometry of the resulting complex.

| Metal Ion | Ligand Derivative Example | Resulting Complex Formula/Geometry | Reference |

| Zinc (II) | 1-Methylimidazolidine-2-thione | Dichlorobis(1-methylimidazolidine-2-thione-S)-zinc(II) / Distorted Tetrahedral | researchgate.nettandfonline.com |

| Zinc (II) | 1-Propylimidazolidine-2-thione | Dichlorobis(1-propylimidazolidine-2-thione-S)-zinc(II) / Distorted Tetrahedral | researchgate.nettandfonline.com |

| Copper (I) | Bis(1-methyl-imidazole-2-thione)methane | Series of copper(I) halide complexes | researchgate.net |

| Silver (I) | 1,1´-(butane-1,4-diyl)bis(3-methylimidazoline-2-thione) | {Ag(μ2-bbit)}n / Coordination Polymer | researchgate.net |

| Iron (II) | 3-methyl-1-(pyridyl)imdazolyl-2-thione | trans-[FeII(ImPyS)2(NCE)2] (E = S, Se, BH3) | rsc.org |

Strategic Precursors for the Synthesis of Novel Heterocyclic Systems

Imidazolidine-2-thiones are versatile building blocks that serve as strategic precursors for the synthesis of more complex and novel heterocyclic systems. nih.govscialert.net Their inherent functionality allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

One notable application is the use of chiral imidazolidine-2-thione N- and C-nucleosides as precursors for the synthesis of azidonucleosides and fluoronucleosides, compounds known for their potential anti-AIDS activity. nih.govscialert.net The thione group can be manipulated or replaced, and the core ring structure can be incorporated into larger, fused heterocyclic frameworks. For instance, imidazolidine-2-one derivatives, which are structurally similar, can be transformed into a broad variety of complex structures and are considered valuable building blocks in organic chemistry. mdpi.com The synthesis of functionalized 5-hydroxy-imidazolidine-2-thione derivatives via domino reactions provides access to intermediates that can be further elaborated. rsc.org The development of catalytic methods, such as those using organo-catalysts like the phosphazene base BEMP, allows for the efficient synthesis of imidazolidin-2-one derivatives from propargylic ureas, showcasing another route to access this core structure for further modification. acs.org

Future Research Directions and Unexplored Avenues for 1 3 Fluorobenzyl Imidazolidine 2 Thione

Innovation in Synthetic Methodologies and Advancement of Green Chemistry Approaches

Future research into the synthesis of 1-(3-Fluorobenzyl)imidazolidine-2-thione should prioritize the development of novel, efficient, and environmentally sustainable methodologies. Traditional synthetic routes often rely on harsh reaction conditions and toxic reagents. acs.org Modern approaches can offer greener alternatives that improve yield, reduce waste, and simplify procedures.

Key areas for exploration include:

Organocatalysis: The development of metal-free, organo-catalyzed methods presents a sustainable route to imidazolidine-2-thiones. acs.org Research could focus on utilizing phosphazene bases or other organic catalysts that can facilitate the necessary cyclization reactions under ambient conditions, potentially in exceptionally short reaction times. acs.org

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts, such as a ZnO/Al₂O₃ composite, for the reaction between diamines and carbon disulfide offers a pathway to more sustainable synthesis. scialert.net Future work could involve designing and optimizing heterogeneous catalysts specifically for the synthesis of N-substituted derivatives like this compound.

Advanced Media and Conditions: Exploring unconventional reaction media is a cornerstone of green chemistry. "On-water" synthesis, which leverages the unique properties of water to promote reactions, has been successfully used for related thioxoimidazolidinone conjugates using recyclable nano-catalysts. rsc.org Investigating aqueous systems, as well as techniques like microwave-assisted synthesis, could lead to faster, more efficient, and cleaner production protocols. nih.gov

These innovative strategies represent a shift towards more sustainable and economically viable production of this promising compound.

Integration of Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and materials science research. For this compound, these approaches can provide deep insights into its behavior and guide the synthesis of derivatives with enhanced properties, thereby saving significant time and resources.

Future computational research should focus on:

Molecular Docking and Target Identification: Molecular docking simulations can be employed to predict how this compound might bind to the active sites of various biological targets, such as enzymes or receptors. This can help prioritize which proteins to investigate in vitro. For instance, docking studies on related compounds have successfully elucidated binding interactions with targets like topoisomerase II, providing a rationale for their observed anticancer activity. nih.gov

Quantum Chemistry Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to rationalize reaction mechanisms and regioselectivity in synthetic pathways. acs.orgmdpi.com These calculations can help optimize reaction conditions and predict the formation of desired products, as demonstrated in the synthesis of other novel imidazolidin-2-ones. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of this compound derivatives and their biological activity. This allows for the rational design of new compounds with predicted improvements in potency or selectivity.

The integration of these computational tools will enable a more targeted and efficient exploration of the chemical and biological space surrounding this compound.

Discovery of Novel Biological Targets and Elucidation of Underlying Mechanistic Pathways (In Vitro)

The imidazolidine-2-thione scaffold is present in molecules with a wide array of biological activities, suggesting that this compound could possess significant therapeutic potential. researchgate.net A crucial future direction is the systematic in vitro screening of this compound to identify novel biological activities and understand their underlying mechanisms.

Key research avenues include:

Anticancer Activity Screening: Derivatives of the core scaffold have shown cytotoxicity against various cancer cell lines, including HepG-2 (liver) and HCT-116 (colon). nih.govtandfonline.com Future studies should evaluate this compound against a broad panel of human cancer cell lines. Mechanistic follow-up studies could include cell cycle analysis and apoptosis assays to determine if the compound induces cell cycle arrest or programmed cell death, as has been observed with related structures. nih.govnih.govtandfonline.com

Enzyme Inhibition Assays: Related heterocyclic thiones are known to inhibit key enzymes. For example, some derivatives act as dual DNA intercalators and topoisomerase II inhibitors, while others inhibit xanthine (B1682287) oxidase. nih.govplos.org Screening this compound against a diverse panel of enzymes, such as kinases, proteases, and metabolic enzymes like cholinesterases, could uncover novel therapeutic targets. nih.gov

Antimicrobial and Antiparasitic Evaluation: The imidazolidine-2-thione moiety is a known pharmacophore for antimicrobial, antifungal, and anti-HIV agents. scialert.netnih.gov Furthermore, certain derivatives have demonstrated potent schistosomicidal (anti-parasite) properties in vitro, with the worm's tegument being a critical target. scielo.br Comprehensive screening against a range of bacteria, fungi, viruses, and parasites is warranted to explore this potential.

Elucidation of Mechanism of Action: Once a biological activity is identified, subsequent in vitro experiments will be essential to elucidate the molecular mechanism. This could involve identifying specific protein binding partners, measuring effects on signaling pathways, and analyzing changes in gene expression.

These in vitro investigations are critical for validating the therapeutic potential suggested by the compound's chemical structure and for identifying the most promising avenues for further development.

Implementation of Combinatorial Chemistry and High-Throughput Screening for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound, modern drug discovery techniques such as combinatorial chemistry and high-throughput screening (HTS) are essential. These approaches allow for the rapid synthesis and evaluation of a large number of related compounds, maximizing the chances of discovering a lead candidate.

A forward-looking strategy would involve:

Library Design and Synthesis: Using the this compound scaffold as a starting point, a combinatorial library of derivatives can be designed. Diversity can be introduced at several points: by varying the substituents on the benzyl (B1604629) ring, replacing the benzyl group with other aromatic or aliphatic moieties, and modifying the imidazolidine-2-thione ring itself. Parallel synthesis techniques can then be employed to generate this library. nih.gov The creation of small libraries of related acylthioureas has already proven the feasibility of this approach for this class of compounds. nih.gov

High-Throughput Screening (HTS): The synthesized library of compounds can be subjected to HTS against a variety of biological targets. rsc.org HTS allows for the rapid testing of thousands of compounds in miniaturized assays, generating vast amounts of data on their activity. This could involve cell-based assays to measure cytotoxicity or target-based assays to measure enzyme inhibition. rsc.org

Dynamic Combinatorial Chemistry (DCC): An advanced approach involves using DCC, where a library of compounds is generated in situ through reversible reactions. nih.gov When a biological target (like an enzyme) is added to the mixture, it can stabilize the best-binding compound, shifting the equilibrium and amplifying its concentration. This powerful technique can accelerate the identification of potent and selective inhibitors from a pool of building blocks. nih.gov

This combination of combinatorial synthesis and HTS provides a powerful engine for drug discovery, enabling a systematic and efficient search for derivatives with superior therapeutic properties.

Exploration of Emerging Applications in Materials Science and Photothermographic Technologies

Beyond pharmacology, the unique structural and electronic properties of sulfur-containing heterocycles suggest potential applications in materials science. The presence of a sulfur atom, with its lone pair electrons and available d-orbitals, combined with an aromatic system, makes these compounds interesting candidates for novel electronic and optical materials. rsc.org

Unexplored avenues for this compound include:

Organic Electronics: Sulfur-fused heterocyclic derivatives are appealing building blocks for a new generation of luminogens used in organic light-emitting diodes (OLEDs). rsc.org The electronic properties of sulfur can be beneficial for electron injection and transport. rsc.org Future research could investigate the photophysical properties of this compound, such as its fluorescence and phosphorescence, to determine its suitability as a component in OLEDs or other organic semiconductor devices.

Photochromic Materials: The development of photochromic materials, which change color upon exposure to light, is an active area of research. Spirobenzopyrans containing sulfur fragments have been shown to possess pronounced photochromic properties. researchgate.net It would be worthwhile to explore whether this compound or its derivatives can undergo reversible structural changes when irradiated with UV light, which could lead to applications in molecular switches, data storage, or smart materials.

Advanced Polymers: Heterocyclic compounds are often used as monomers or additives in the synthesis of advanced polymers. The reactivity of the imidazolidine-2-thione ring could be exploited to incorporate this molecule into polymer chains, potentially imparting unique thermal, optical, or electronic properties to the resulting material.

While speculative, these research directions highlight the potential for this compound to contribute to fields beyond medicine, opening up exciting possibilities in the development of next-generation materials and technologies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-Fluorobenzyl)imidazolidine-2-thione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For optimization, employ factorial design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology (RSM) can minimize trial runs while maximizing yield . For example, varying the molar ratio of 3-fluorobenzyl bromide to thiourea precursors under controlled reflux conditions could be systematically tested.

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments. For instance, the thione sulfur’s electronic effects will deshield adjacent protons, observable in H NMR shifts. FT-IR can confirm the C=S stretch (~1200–1250 cm) and fluorobenzyl C-F vibrations (~1100 cm). Cross-validate with computational spectroscopy (DFT calculations) to resolve overlapping signals .

Q. What strategies ensure purity and reproducibility in synthesizing this compound?

- Methodological Answer : Combine HPLC with UV-Vis detection (λ ~250–300 nm for aromatic/thione moieties) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent). Purity thresholds (>95%) should align with characterization data (elemental analysis, HRMS) .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity and stability of this compound under varying pH and temperature?

- Methodological Answer : Perform density functional theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) for stability predictions. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational changes. Validate with experimental thermal analysis (TGA/DSC) and pH-dependent UV-Vis degradation studies .

Q. What mechanistic insights explain the compound’s behavior in catalytic or photochemical reactions?

- Methodological Answer : Use stopped-flow kinetics and EPR spectroscopy to detect radical intermediates in photolysis. For catalytic applications (e.g., ligand in metal complexes), conduct X-ray crystallography to analyze coordination geometry. Compare turnover frequencies (TOFs) under varying ligand/metal ratios to identify rate-limiting steps .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

- Methodological Answer : Apply multivariate regression analysis to isolate confounding variables (e.g., solvent polarity, crystal polymorphism). For bioactivity discrepancies, use cheminformatics tools to correlate structural descriptors (logP, polar surface area) with assay results. Cross-validate with in silico docking studies (AutoDock, Schrödinger) .

Q. What experimental frameworks assess the compound’s stability in environmental or biological matrices?

- Methodological Answer : Design accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS/MS to quantify degradation products (e.g., fluorobenzyl hydrolysis byproducts). For environmental persistence, apply OECD 301B biodegradation protocols and model half-lives via QSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.